Luvangetin
Overview
Description
Luvangetin is a naturally occurring coumarin derivative isolated from the plant Zanthoxylum avicennae. It has garnered significant interest due to its diverse biological activities, including antifungal, antibacterial, and anti-inflammatory properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
Luvangetin can be synthesized through various methods, including the high-speed shear method to prepare this compound nanoemulsions. This method involves using sunflower seed oil and emulsifier Span-20, followed by a shear time of 7 minutes . The nanoemulsions are characterized based on their appearance, average droplet size, polydispersity index, electric potential, and storage stability .
Industrial Production Methods
The industrial production of this compound primarily involves the extraction from the bark and leaves of Zanthoxylum avicennae using bioactivity-guided isolation methods . The structures of this compound and its isomers are identified using 1H-NMR, 13C-NMR, and HRMS spectra .
Chemical Reactions Analysis
Types of Reactions
Luvangetin undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify this compound’s structure, potentially enhancing its biological activity.
Substitution: Substitution reactions can introduce new functional groups into the this compound molecule, altering its properties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions include this compound derivatives with enhanced antifungal and antibacterial activities .
Scientific Research Applications
Luvangetin has a wide range of scientific research applications:
Mechanism of Action
Luvangetin exerts its effects by disrupting the structure of bacterial cell membranes, leading to antibacterial activity . It also inhibits GAL4-like Zn (II)2 Cys6 transcriptional factor-mediated transcription, particularly the FvFUM21-mediated FUM cluster gene expression, thereby decreasing the biosynthesis of fumonisins in Fusarium verticillioides . Additionally, this compound binds to the double-stranded DNA helix in vitro in the groove mode .
Comparison with Similar Compounds
Similar Compounds
Xanthyletin: Another coumarin derivative with antifungal properties.
Avicennin: A compound isolated from Zanthoxylum avicennae with similar antifungal activities.
Uniqueness of Luvangetin
This compound stands out due to its wide-spectrum antifungal activity and its ability to inhibit specific transcriptional factors involved in fungal toxin biosynthesis . Its incorporation into nanoemulsions further enhances its therapeutic potential, making it a unique and valuable compound in both medical and agricultural applications .
Properties
IUPAC Name |
10-methoxy-2,2-dimethylpyrano[3,2-g]chromen-8-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14O4/c1-15(2)7-6-10-8-9-4-5-11(16)18-12(9)14(17-3)13(10)19-15/h4-8H,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XYPWCJWXFYYGPA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C=CC2=C(O1)C(=C3C(=C2)C=CC(=O)O3)OC)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60197485 | |
Record name | 2H,8H-Benzo(1,2-b:5,4-b')dipyran-2-one, 10-methoxy-8,8-dimethyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60197485 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
258.27 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
483-92-1 | |
Record name | Luvangetin | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=483-92-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2H,8H-Benzo(1,2-b:5,4-b')dipyran-2-one, 10-methoxy-8,8-dimethyl- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000483921 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2H,8H-Benzo(1,2-b:5,4-b')dipyran-2-one, 10-methoxy-8,8-dimethyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60197485 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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